![molecular formula C20H21N5O3S B7982166 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B7982166.png)
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide is a fascinating compound belonging to the bipyrazole family. This compound is notable for its unique chemical structure, featuring a phenyl group substituted with hydroxy and sulfonamide groups. Its complex chemical makeup offers diverse properties and a wide range of applications in fields like chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide typically involves the following steps:
Formation of the Bipyrazole Core: : Starting from hydrazine derivatives and diketones, the bipyrazole core is synthesized through cyclization reactions.
Ethylation: : The bipyrazole core undergoes ethylation using ethyl halides in the presence of a base to introduce the ethyl group.
Hydroxy Substitution:
Sulfonamide Formation: : Finally, the sulfonamide group is introduced through the reaction of the compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In industrial settings, large-scale production of this compound involves optimized reaction conditions and the use of automated reactors. Key considerations include:
Temperature Control: : Precise temperature regulation to ensure optimal reaction rates.
Purity of Reactants: : High-purity starting materials to prevent impurities.
Efficient Separation Techniques: : Methods like chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring are possible, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation Products: : Corresponding quinones or carbonyl derivatives.
Reduction Products: : Amines or deoxygenated compounds.
Substitution Products: : Various substituted bipyrazole derivatives based on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for a wide range of derivatizations and functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π interactions enhances its utility in molecular biology.
Medicine
In the field of medicine, derivatives of this compound have shown promise as therapeutic agents. They exhibit potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring their use in drug discovery and development.
Industry
In industrial applications, this compound is employed in the development of advanced materials, including polymers and dyes. Its chemical stability and functional group versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide involves:
Molecular Targets: : Enzymes and receptors involved in inflammation, cell proliferation, and microbial activity.
Pathways Involved: : Inhibition of specific enzyme activities, interference with signaling pathways, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-pyrazole-3-yl]benzenesulfonamide: : This compound shares a similar core structure but lacks the second pyrazole ring.
4-[1'-ethyl-5-(3-methoxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide: : Similar structure with a methoxy group instead of a hydroxy group on the phenyl ring.
4-[1'-ethyl-5-(3-chlorophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide: : Another analog where the phenyl ring has a chlorine substituent.
Uniqueness
The uniqueness of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide lies in its dual bipyrazole rings and the presence of both hydroxy and sulfonamide functional groups. This combination imparts distinct chemical properties and biological activities, setting it apart from similar compounds.
Hope this dives deep enough into the realms of science and intrigue for you!
Properties
IUPAC Name |
4-[3-(1-ethylpyrazol-4-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-2-24-13-15(12-22-24)20-11-19(14-4-3-5-17(26)10-14)23-25(20)16-6-8-18(9-7-16)29(21,27)28/h3-10,12-13,20,26H,2,11H2,1H3,(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDKUXRDAEYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


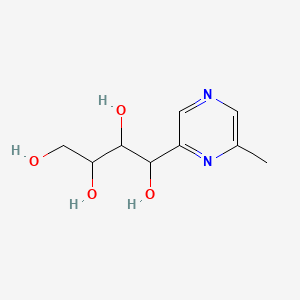
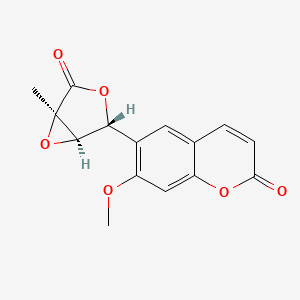
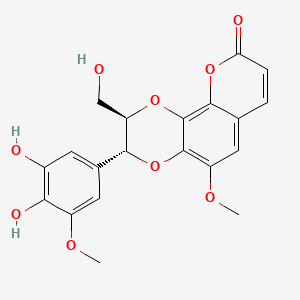
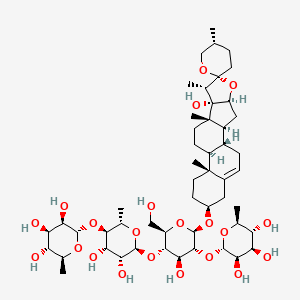
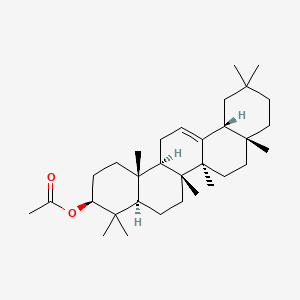
![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B7982142.png)

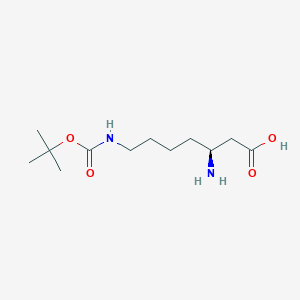
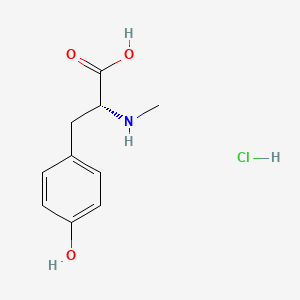

![1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982176.png)

